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molecular formula C14H11FN2O3 B8367983 6-[(5-Fluoro-2-methylbenzoyl)amino]pyridine-3-carboxylic acid

6-[(5-Fluoro-2-methylbenzoyl)amino]pyridine-3-carboxylic acid

Cat. No. B8367983
M. Wt: 274.25 g/mol
InChI Key: PQPNUPQMXRCSQJ-UHFFFAOYSA-N
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Patent
US05719278

Procedure details

A mixture of 12.0 g of methyl 6-[[bis(5-fluoro-2-methylbenzoyl)]amino]pyridine-3-carboxylate, 60 ml of methanol-tetrahydrofuran (1:1) and 23 ml of 5 N NaOH is stirred at room temperature for 16 hours. The mixture is concentrated under vacuum, diluted with 25 ml of water, cooled and acidified with 1N HCl. The mixture is filtered and the solid washed with water to give 6.3 g of the product as a white solid.
Name
methyl 6-[[bis(5-fluoro-2-methylbenzoyl)]amino]pyridine-3-carboxylate
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:31])=[C:6]([CH:30]=1)[C:7]([N:9](C(=O)C1C=C(F)C=CC=1C)[C:10]1[N:15]=[CH:14][C:13]([C:16]([O:18]C)=[O:17])=[CH:12][CH:11]=1)=[O:8].[OH-].[Na+]>CO.O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:31])=[C:6]([CH:30]=1)[C:7]([NH:9][C:10]1[N:15]=[CH:14][C:13]([C:16]([OH:18])=[O:17])=[CH:12][CH:11]=1)=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
methyl 6-[[bis(5-fluoro-2-methylbenzoyl)]amino]pyridine-3-carboxylate
Quantity
12 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)N(C2=CC=C(C=N2)C(=O)OC)C(C2=C(C=CC(=C2)F)C)=O)C1)C
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methanol tetrahydrofuran
Quantity
60 mL
Type
solvent
Smiles
CO.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with 25 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the solid washed with water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)NC2=CC=C(C=N2)C(=O)O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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